molecular formula C12H28BrN B1206413 Trimethylnonylammonium bromide CAS No. 1943-11-9

Trimethylnonylammonium bromide

Cat. No. B1206413
CAS RN: 1943-11-9
M. Wt: 266.26 g/mol
InChI Key: SSEGNMJSEROZIF-UHFFFAOYSA-M
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Description

Synthesis Analysis

While specific studies on the synthesis of trimethylnonylammonium bromide were not found, related compounds have been synthesized through reactions involving quaternary ammonium salts. For instance, trimethylphenylammonium tribromide has been utilized as an oxidizing agent for converting thiols into disulfides and sulfides into sulfoxides under mild conditions (Ghorbani-Choghamarani, Soleiman-Beigi, & Noormohammadi, 2011). These methods may offer insights into potential synthesis pathways for trimethylnonylammonium bromide by substituting appropriate reactants.

Molecular Structure Analysis

The molecular structure of trimethylammonium bromides, including trimethylnonylammonium bromide, typically features a central nitrogen atom bonded to three methyl groups and an alkyl chain of varying length, with a bromide ion completing the quaternary ammonium structure. Studies on related structures, like N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)trimethylammonium bromide, have been characterized using NMR spectroscopy and X-ray diffraction, revealing detailed structural information that could be analogous to trimethylnonylammonium bromide (Skorupowa et al., 2001).

Chemical Reactions and Properties

Quaternary ammonium compounds like trimethylnonylammonium bromide participate in a variety of chemical reactions, including phase transfer catalysis, ion exchange processes, and as reactants in the synthesis of more complex molecules. The reactivity of these compounds is influenced by the nature of the alkyl chains and the counter ions present. The synthesis and reactivity of related quaternary ammonium compounds provide a foundation for understanding the chemical behavior of trimethylnonylammonium bromide.

Physical Properties Analysis

The physical properties of trimethylnonylammonium bromide, such as melting point, boiling point, solubility in water and organic solvents, and phase behavior, are crucial for its application in different chemical processes. Studies on similar compounds, such as octadecyl-trimethyl-ammonium bromide, have investigated their micelle formation, critical micelle concentration, and interfacial behavior, which are essential parameters for applications in surfactant and emulsion technologies (Maiti et al., 2007).

Scientific Research Applications

  • Micelle and Microemulsion Formation Studies :

    • Maiti et al. (2007) investigated Octadecyl-trimethyl-ammonium bromide, a surfactant in the alkyltrimethylammonium halide series, focusing on its behavior in forming micelles and microemulsions. This study is crucial for understanding surfactant behavior in solutions (Maiti et al., 2007).
  • Gold Nanoparticle Research :

    • Dewi et al. (2014) explored a new ligand exchange method for cetyl trimethylammonium bromide/stabilized gold nanoparticles, demonstrating the preservation of particle size and colloidal stability post-exchange (Dewi et al., 2014).
  • Drug Delivery and Controlled Release Applications :

    • Jackson et al. (2011) investigated the use of nanocrystalline cellulose combined with Cetyl trimethylammonium bromide for drug delivery. This combination demonstrated significant binding and controlled release of various drugs (Jackson et al., 2011).
  • Protein Folding and Stability Research :

    • Chamani and Moosavi-Movahedi (2006) studied the impact of n-alkyl trimethylammonium bromides on the folding and stability of cytochrome c, providing insights into the protein folding pathway (Chamani & Moosavi-Movahedi, 2006).
  • Surfactant Adsorption at Interfaces :

    • Nguyen et al. (2017) analyzed the adsorption of trimethylammonium bromide surfactants at the air/water interface. This research is significant for understanding the interaction of these surfactants with interfaces (Nguyen et al., 2017).
  • Chemical Functionalization for Microsystem Components :

    • Méry et al. (2007) reported on the chemical functionalization of porous silicon by trimethylammoniumpropyl bromide for applications in microsystem components (Méry et al., 2007).
  • Ferroelectricity Studies :

    • Gao et al. (2020) discovered that trimethylammonium bromide exhibits ferroelectricity just below room temperature, a finding that could be pivotal in designing molecular ferroelectrics (Gao et al., 2020).
  • NMR Analysis of Self-Assembled Monolayers :

    • Wu et al. (2019) conducted a solution NMR-based analysis of trimethylammonium bromide monolayers on gold nanoparticles, providing insights into ligand environments and nanoparticle properties (Wu et al., 2019).
  • Surface Chemistry and Cytotoxicity in Nanorods :

    • Wang et al. (2013) studied the impact of surface chemistry, specifically CTAB molecules, on gold nanorods, revealing crucial information about cell membrane interaction and cytotoxicity (Wang et al., 2013).
  • Electrochemical Sensing Applications :

    • Zhou et al. (2016) developed an electrochemical sensor using trimethyloctadecylammonium bromide for the detection of tetrabromobisphenol A, highlighting its sensitivity and efficiency (Zhou et al., 2016).

properties

IUPAC Name

trimethyl(nonyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N.BrH/c1-5-6-7-8-9-10-11-12-13(2,3)4;/h5-12H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEGNMJSEROZIF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35819-23-9 (Parent)
Record name 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943119
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DSSTOX Substance ID

DTXSID00883779
Record name 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1)
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Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylnonylammonium bromide

CAS RN

1943-11-9
Record name 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name 1-Nonanaminium, N,N,N-trimethyl-, bromide (1:1)
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Record name Trimethylnonylammonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DL Williamson, G Nagy - Analytical Chemistry, 2022 - ACS Publications
… Quaternary ammonium salts (tetrapropylammonium bromide and trimethylnonylammonium bromide) were purchased from Tokyo Chemical Industry (Tokyo, Japan). LC–MS grade …
Number of citations: 8 pubs.acs.org
KG Wahlund, A Sokolowski - Journal of Chromatography A, 1978 - Elsevier
Reversed-phase ion-pair liquid chromatographic systems for amines and quaternary ammonium compounds have been studied with 1-pentanol as the organic liquid stationary phase …
Number of citations: 132 www.sciencedirect.com
B Fransson, L Grehn, U Ragnarsson - Journal of Chromatography A, 1989 - Elsevier
Using phosphoserine peptides as model substances, we have studied the separation of acidic peptides as substituted ammonium ion-pairs on a macroporous copoly(styrene-…
Number of citations: 1 www.sciencedirect.com
IM Johansson, KG Wahlund, G Schill - Journal of chromatography A, 1978 - Elsevier
Procedures are given for high-performance ion-pair chromatography of organi ammonium compounds (eg, noradrenaline, dopamine, synephrine, ephedrine, zimelidine, imipramine, …
Number of citations: 91 www.sciencedirect.com
Y Asscher, B Ferraiolo… - The Journal of Organic …, 1984 - ACS Publications
… of the crude reaction mixture by HPLC [Lichrosorb Ci8 10 m (Altex)-mobile phase: 30% THF, 20 mM sodium phosphate, 30 mM citric acid, 10 mM trimethylnonylammonium bromide, pH …
Number of citations: 5 pubs.acs.org

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